molecular formula C33H53NO11 B8264460 [2-[2-(tert-Butoxycarbonyl)ethoxy]-1,1-bis[2-(tert-butoxycarbonyl)ethoxymethyl]ethyl]carbamic acid benzyl ester

[2-[2-(tert-Butoxycarbonyl)ethoxy]-1,1-bis[2-(tert-butoxycarbonyl)ethoxymethyl]ethyl]carbamic acid benzyl ester

Cat. No. B8264460
M. Wt: 639.8 g/mol
InChI Key: MJBXXROMAURCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[2-(tert-Butoxycarbonyl)ethoxy]-1,1-bis[2-(tert-butoxycarbonyl)ethoxymethyl]ethyl]carbamic acid benzyl ester is a useful research compound. Its molecular formula is C33H53NO11 and its molecular weight is 639.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-[2-(tert-Butoxycarbonyl)ethoxy]-1,1-bis[2-(tert-butoxycarbonyl)ethoxymethyl]ethyl]carbamic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[2-(tert-Butoxycarbonyl)ethoxy]-1,1-bis[2-(tert-butoxycarbonyl)ethoxymethyl]ethyl]carbamic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the protection of the carboxylic acid group followed by the addition of the benzyl ester group. The protected carboxylic acid group is then deprotected to yield the final product.

Starting Materials
2-(tert-Butoxycarbonyl)ethanol, 1,1-bis[2-(tert-butoxycarbonyl)ethoxymethyl]ethane, Benzyl alcohol, Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Triethylamine (TEA), Methanol, Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

Reaction
Protection of carboxylic acid group: 2-(tert-Butoxycarbonyl)ethanol is added to the carboxylic acid group of the starting material in the presence of DCC and NHS. TEA is used as a catalyst. The reaction is carried out in DCM at room temperature for 24 hours., Addition of benzyl ester group: Benzyl alcohol is added to the protected carboxylic acid group in the presence of DCC and NHS. TEA is used as a catalyst. The reaction is carried out in DCM at room temperature for 24 hours., Deprotection of carboxylic acid group: The protected carboxylic acid group is deprotected by treatment with HCl in methanol at room temperature for 24 hours. The resulting mixture is neutralized with NaOH and extracted with DCM. The organic layer is dried over Na2SO4 and concentrated to yield the final product.

properties

IUPAC Name

tert-butyl 3-[3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]-2-(phenylmethoxycarbonylamino)propoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53NO11/c1-30(2,3)43-26(35)15-18-39-22-33(23-40-19-16-27(36)44-31(4,5)6,24-41-20-17-28(37)45-32(7,8)9)34-29(38)42-21-25-13-11-10-12-14-25/h10-14H,15-24H2,1-9H3,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBXXROMAURCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

di-tert-Butyl3,3'-[[2-[[(Benzyloxy)carbonyl]amino]-2-[[3-(tert-butoxy)-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]dipropanoate

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